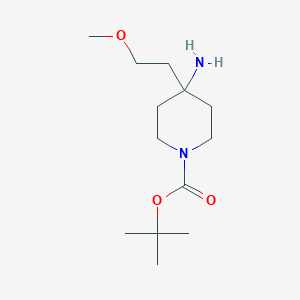

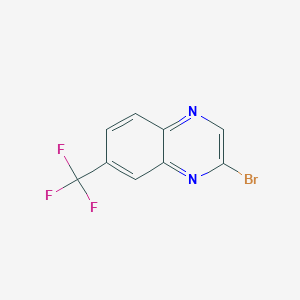

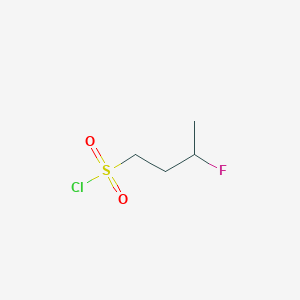

![molecular formula C6H10BrCl2N3 B1380496 3-ブロモ-4,5,6,7-テトラヒドロ-ピラゾロ[1,5-a]ピラジン 二塩酸塩 CAS No. 1373223-47-2](/img/structure/B1380496.png)

3-ブロモ-4,5,6,7-テトラヒドロ-ピラゾロ[1,5-a]ピラジン 二塩酸塩

説明

“3-Bromo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine dihydrochloride” is a chemical compound with the CAS Number: 1373223-47-2 . It has a molecular weight of 274.97 and its IUPAC name is 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride . The compound is a white solid .

Synthesis Analysis

The synthesis of compounds based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold, such as the one , has been achieved in a cost-efficient manner . The process involves the introduction of different substituents, neutral or functionalized, in different positions of pyrazole and/or piperazine rings . The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process has been demonstrated .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8BrN3.2ClH/c7-5-3-9-10-2-1-8-4-6(5)10;;/h3,8H,1-2,4H2;2*1H . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine core has been discussed . The synthetic perspectives for using the functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine as a bifunctional scaffold have also been discussed .Physical and Chemical Properties Analysis

The compound is a white solid with a molecular weight of 274.97 .科学的研究の応用

がん研究: TRK阻害剤

3-ブロモ-4,5,6,7-テトラヒドロ-ピラゾロ[1,5-a]ピラジン 二塩酸塩: は、トロポミオシン受容体キナーゼ (TRK) の阻害剤として作用する誘導体の設計および合成に使用されてきました . TRKは細胞増殖と分化に関与しており、その過剰発現はがんにつながる可能性があります。この化学物質から誘導された化合物は、さまざまながん(大腸がんや非小細胞肺がんなど)の治療法の開発に不可欠な、TRKAを阻害する可能性を示しています。

血液悪性腫瘍

この化合物の誘導体は、血液悪性腫瘍の治療のために臨床試験で検討されています . これらの誘導体の有効性は、異種移植モデルで実証されており、血液がんの将来の治療的応用に期待が寄せられています。

CDK2阻害

3-ブロモ-4,5,6,7-テトラヒドロ-ピラゾロ[1,5-a]ピラジン 二塩酸塩のピラゾロ[3,4-d]ピリミジンおよびピラゾロ[4,3-e][1,2,4]トリアゾロ[1,5-c]ピリミジン誘導体について、新規CDK2阻害剤としての研究が行われています . これらの化合物は、新しいがん治療法の開発にとって重要な、顕著な阻害活性を示しています。

医薬品化学における合成アプローチ

この化合物は、その合成アプローチと生物学的活性について研究されているさまざまなピロロピラジン誘導体の合成における重要な中間体として機能します . この研究は、医薬品化学の進歩と新薬の開発にとって不可欠です。

化学合成と材料科学

この化合物の特性は、化学合成と材料科学研究における貴重な資産となっています。 科学者はそれを用いて新しい合成経路を探求し、さまざまな産業で潜在的な用途を持つ材料を開発してきました .

分析化学

分析化学では、この化合物は、その特性が十分に特徴付けられているため、標準または参照物質として、方法の開発と検証に使用されます .

薬物動態と薬物代謝

3-ブロモ-4,5,6,7-テトラヒドロ-ピラゾロ[1,5-a]ピラジン 二塩酸塩の誘導体の安定性と代謝プロファイルは、薬物動態と薬物代謝の研究において重要です。 これらの研究は、薬物が体内でどのように処理されるかを理解するのに役立ち、有利な薬理学的プロファイルを持つ化合物の設計を導きます .

神経薬理学

TRK阻害剤の合成における役割を考えると、この化合物は神経薬理学研究においても関連しています。 TRKは神経の成長と発達に関与しているため、この化合物の誘導体は、神経疾患と潜在的な治療法の研究にとって重要です .

将来の方向性

The utilization of building blocks obtained for different region- and/or stereoselective synthesis, including sole transformations or modifications of functional groups, has been demonstrated . This suggests potential future directions for the development and application of this compound and related structures.

生化学分析

Biochemical Properties

3-Bromo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound binds to the kinase domain of TRKs, preventing their activation and subsequent signaling pathways. This interaction is crucial for its potential use in cancer therapy, as TRKs are often overexpressed in certain types of cancer .

Cellular Effects

The effects of 3-Bromo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine dihydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to inhibit the proliferation of cancer cell lines such as Km-12 and MCF-7 by targeting TRKs . Additionally, it affects the PI3K/Akt and Ras/Erk signaling pathways, which are critical for cell survival and growth .

Molecular Mechanism

At the molecular level, 3-Bromo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine dihydrochloride exerts its effects through several mechanisms. It binds to the ATP-binding site of TRKs, inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the activation of pathways involved in cell proliferation and survival. Furthermore, the compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 3-Bromo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine dihydrochloride in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has shown good stability in vitro, maintaining its inhibitory activity over extended periods Long-term studies have indicated that the compound can sustain its inhibitory effects on TRKs, leading to prolonged suppression of cancer cell proliferation .

Dosage Effects in Animal Models

In animal models, the effects of 3-Bromo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine dihydrochloride vary with different dosages. At lower doses, the compound effectively inhibits TRK activity without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

3-Bromo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine dihydrochloride is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, particularly CYP2C9 . The compound’s metabolism results in the formation of various metabolites, some of which retain biological activity.

Transport and Distribution

The transport and distribution of 3-Bromo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of 3-Bromo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine dihydrochloride is critical for its function. The compound is primarily localized in the cytoplasm, where it interacts with TRKs and other signaling molecules . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy .

特性

IUPAC Name |

3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3.2ClH/c7-5-3-9-10-2-1-8-4-6(5)10;;/h3,8H,1-2,4H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCNCZWNJLYSAPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=C(C=N2)Br)CN1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrCl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。